2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine
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Overview
Description
2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that features a piperidine ring substituted with a 2-chlorobenzoyl group and a methoxy group attached to a 3-methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the 2-chlorobenzoyl group. The final step involves the attachment of the methoxy group to the 3-methylpyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine include:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in various applications.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-5-4-10-21-18(14)24-13-15-8-11-22(12-9-15)19(23)16-6-2-3-7-17(16)20/h2-7,10,15H,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROMYEOYHWILGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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